molecular formula C9H10BrN3 B13633775 6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine

6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B13633775
M. Wt: 240.10 g/mol
InChI Key: DDWDUCBKEMTUJG-UHFFFAOYSA-N
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Description

6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 6-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-b]pyridine core.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would yield a phenyl-substituted product.

Scientific Research Applications

6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe molecule in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and isopropyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The pyrazolo[4,3-b]pyridine core can interact with various biological pathways, potentially modulating signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinecarboxaldehyde: This compound has a similar bromine substitution but lacks the pyrazolo[4,3-b]pyridine core.

    2-Bromo-6-methylpyridine: Similar in having a bromine atom and a methyl group, but with a different core structure.

    2-Bromo-6-formylpyridine: Another bromine-substituted pyridine derivative with a formyl group.

Uniqueness

6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the presence of the pyrazolo[4,3-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-2-propan-2-ylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-5-9-8(12-13)3-7(10)4-11-9/h3-6H,1-2H3

InChI Key

DDWDUCBKEMTUJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=N1)C=C(C=N2)Br

Origin of Product

United States

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